![molecular formula C13H18BNO5 B2867670 1,3,2-Dioxaborolane, 2-(3-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl- CAS No. 1036990-22-3](/img/structure/B2867670.png)
1,3,2-Dioxaborolane, 2-(3-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-
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Description
1,3,2-Dioxaborolane, 2-(3-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl- is a boron-containing compound that has been extensively studied for its potential applications in various fields of science. It is a highly reactive compound that has been found to exhibit a wide range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the utility of 1,3,2-dioxaborolane derivatives in the synthesis of complex molecules, such as boron-containing stilbene derivatives and resveratrol analogues, which are of interest for their potential therapeutic applications in neurodegenerative diseases and as new materials for technology applications like Liquid Crystal Display (LCD) technology (Das et al., 2015).
Material Science Applications
1,3,2-Dioxaborolane derivatives have been utilized in the development of polymers with specific properties, such as thermosensitive water-soluble polystyrenics with pendant methoxyoligo(ethylene glycol) groups. These polymers exhibit phase transitions above a critical temperature, highlighting their potential use in smart materials and nanotechnology (Zhao et al., 2005).
Chemical Reaction Development
The compound has facilitated advancements in chemical reactions, such as dihydroxylation of olefins, demonstrating its role in the synthesis of phenylboronic esters, a critical intermediary in organic synthesis (Iwasawa et al., 1988). Additionally, its use in the synthesis of profluorescent nitroxides for the detection of radical-mediated oxidative damage in polymers indicates its potential for developing advanced sensing technologies (Blinco et al., 2008).
properties
IUPAC Name |
2-(3-methoxy-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)9-6-10(15(16)17)8-11(7-9)18-5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMBAEKXJMPQAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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